5-Chlorooxazol-2-amine
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Overview
Description
5-Chlorooxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a chlorine atom at the 5-position of the oxazole ring makes this compound a unique and valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorooxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-5-chlorobenzonitrile with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free catalysts and green chemistry principles is becoming more prevalent in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chlorooxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups replacing the chlorine atom .
Scientific Research Applications
5-Chlorooxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: This compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chlorooxazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzoxazole: Similar in structure but with a benzene ring fused to the oxazole ring.
5-Chloro-2-methyl-oxazole: Similar but with a methyl group at the 2-position instead of an amine group.
5-Chloro-2-phenyl-oxazole: Similar but with a phenyl group at the 2-position
Uniqueness
5-Chlorooxazol-2-amine is unique due to the presence of both an amine group and a chlorine atom on the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C3H3ClN2O |
---|---|
Molecular Weight |
118.52 g/mol |
IUPAC Name |
5-chloro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C3H3ClN2O/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) |
InChI Key |
LZBKXVXEOBNEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)N)Cl |
Origin of Product |
United States |
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